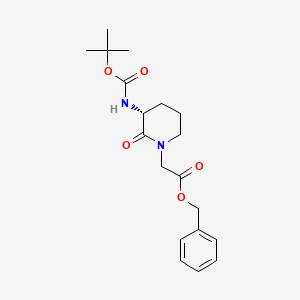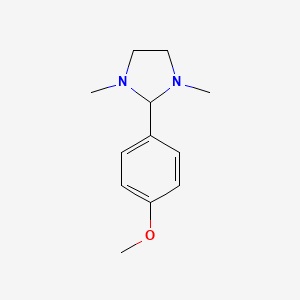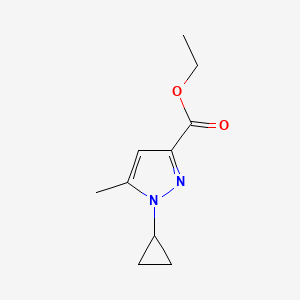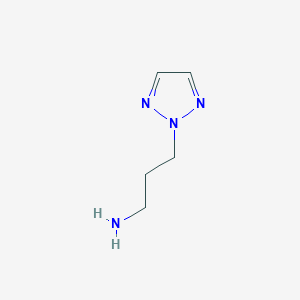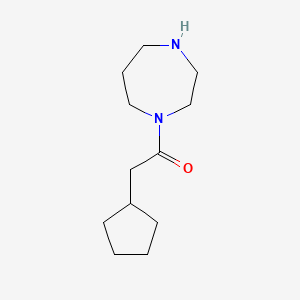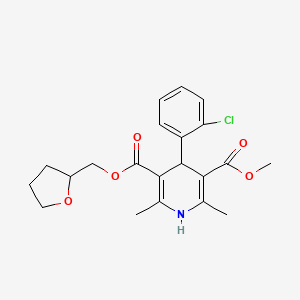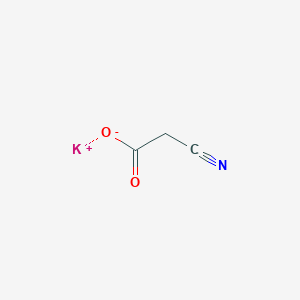
Potassium 2-cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-cyanoacetate is an organic compound with the chemical formula C3H2KNO2. It is a potassium salt of cyanoacetic acid and appears as a colorless crystalline powder. This compound is soluble in water and alcohols, and it is commonly used in organic synthesis as a reagent and starting material .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 2-cyanoacetate is typically synthesized by the reaction of cyanoacetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows:
Cyanoacetic acid+Potassium hydroxide→Potassium 2-cyanoacetate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the neutralization of cyanoacetic acid with potassium carbonate or potassium hydroxide. The reaction is conducted under controlled temperature and pH conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: It is commonly used in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated nitriles.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.
Knoevenagel Condensation: Reagents include aldehydes or ketones, and the reaction is typically catalyzed by bases such as piperidine or pyridine.
Cyclization: Reagents include various amines or hydrazines, and the reaction conditions often involve heating in solvents like ethanol or dimethylformamide.
Major Products Formed:
Substitution Reactions: Alkylated cyanoacetates.
Knoevenagel Condensation: α,β-unsaturated nitriles.
Cyclization: Various heterocyclic compounds such as pyridines and pyrazoles
Wissenschaftliche Forschungsanwendungen
Potassium 2-cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of potassium 2-cyanoacetate involves its ability to act as a nucleophile due to the presence of the cyano group. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-cyanoacetate: Similar in structure and reactivity but uses sodium instead of potassium.
Ethyl cyanoacetate: An ester derivative that is commonly used in similar synthetic applications.
Methyl cyanoacetate: Another ester derivative with similar reactivity.
Uniqueness: Potassium 2-cyanoacetate is unique due to its potassium ion, which can influence the solubility and reactivity of the compound in certain reactions. This makes it particularly useful in specific synthetic applications where potassium salts are preferred .
Eigenschaften
Molekularformel |
C3H2KNO2 |
|---|---|
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
potassium;2-cyanoacetate |
InChI |
InChI=1S/C3H3NO2.K/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
KYVISUNMHKSREJ-UHFFFAOYSA-M |
Kanonische SMILES |
C(C#N)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


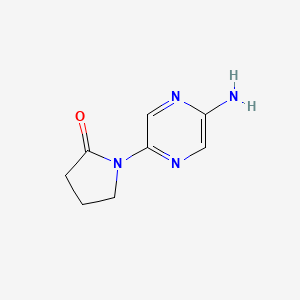
![2-Ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B8798235.png)
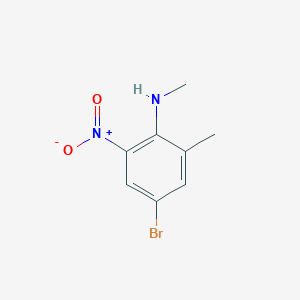

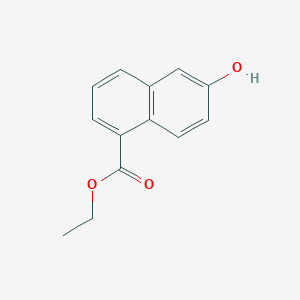

![1-[2-(2-chloro-4-nitrophenoxy)ethyl]Pyrrolidine](/img/structure/B8798279.png)
